![molecular formula C11H17NO3 B102358 2,2'-((3-Methoxyphenyl)azanediyl)diethanol CAS No. 17126-75-9](/img/structure/B102358.png)
2,2'-((3-Methoxyphenyl)azanediyl)diethanol
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Description
2,2’-((3-Methoxyphenyl)azanediyl)diethanol is a chemical compound with the formula C11H17NO3 and a molecular weight of 211.26 g/mol . It is primarily used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 2,2’-((3-Methoxyphenyl)azanediyl)diethanol involves several steps. One method involves the reaction of 3-methoxy-bis [N,N- (2-hydroxyethyl)]aniline with methanesulfonyl chloride in the presence of triethylamine . The reaction is carried out in ethyl acetate at 0 - 20℃ for 0.75 hours .Chemical Reactions Analysis
The chemical reactions involving 2,2’-((3-Methoxyphenyl)azanediyl)diethanol are diverse. For instance, it can react with water for 45 hours at room temperature, then for 1 hour at 70 degrees Celsius . It can also react with trichlorophosphate in dichloromethane at 100℃ for 0.5 hours .Safety And Hazards
2,2’-((3-Methoxyphenyl)azanediyl)diethanol is classified as having acute toxicity when ingested (Category 4, H302) and can cause skin corrosion/irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective clothing and avoiding ingestion or skin contact .
properties
IUPAC Name |
2-[N-(2-hydroxyethyl)-3-methoxyanilino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-15-11-4-2-3-10(9-11)12(5-7-13)6-8-14/h2-4,9,13-14H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMIFVQDRQPFPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CCO)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370137 |
Source
|
Record name | 2,2'-[(3-Methoxyphenyl)azanediyl]di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-((3-Methoxyphenyl)azanediyl)diethanol | |
CAS RN |
17126-75-9 |
Source
|
Record name | 2,2'-[(3-Methoxyphenyl)azanediyl]di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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